Ethylene/propylene/diene terpolymer

Catalog No.
S3470356
CAS No.
25038-36-2
M.F
C14H22
M. Wt
190.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene/propylene/diene terpolymer

CAS Number

25038-36-2

Product Name

Ethylene/propylene/diene terpolymer

IUPAC Name

ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

InChI

InChI=1S/C9H12.C3H6.C2H4/c1-2-8-5-7-3-4-9(8)6-7;1-3-2;1-2/h2-4,7,9H,5-6H2,1H3;3H,1H2,2H3;1-2H2/b8-2+;;

InChI Key

MPXNNMASLYQCAH-SZPWSVBHSA-N

SMILES

CC=C.CC=C1CC2CC1C=C2.C=C

Canonical SMILES

CC=C.CC=C1CC2CC1C=C2.C=C

Isomeric SMILES

CC=C.C/C=C/1\CC2CC1C=C2.C=C

Ethylene/propylene/diene terpolymer (EPDM) is a highly versatile, M-class synthetic elastomer characterized by a saturated polymethylene backbone and a non-conjugated diene monomer, such as ethylidene norbornene (ENB) or dicyclopentadiene (DCPD) [1]. This terpolymer architecture provides a critical procurement advantage over standard general-purpose rubbers by combining the outstanding heat, ozone, and weather resistance of saturated polyolefins with the vulcanization flexibility of unsaturated rubbers [2]. Commercially, EPDM is prioritized for outdoor sealing, automotive weatherstripping, and high-voltage cable insulation where long-term environmental stability, thermal endurance, and dielectric strength are required [3].

Substituting EPDM with closely related elastomers often leads to processing bottlenecks or premature field failure [1]. While Ethylene Propylene Copolymer (EPM) shares a similar saturated backbone, it lacks the diene monomer, restricting it strictly to peroxide curing, which can compromise tear strength and limit formulation flexibility [2]. Conversely, while Nitrile Butadiene Rubber (NBR) and Styrene-Butadiene Rubber (SBR) offer cost or oil-resistance advantages, their highly unsaturated backbones make them highly susceptible to rapid ozone cracking and thermal degradation above 100°C to 120°C [3]. For applications demanding continuous exposure to UV, ozone, or temperatures up to 150°C, EPDM is the required choice among these commodity elastomers.

Vulcanization Versatility and Mechanical Strength vs. EPM

The inclusion of a diene monomer (e.g., ENB or DCPD) in EPDM provides specialized cure sites that allow the polymer to be vulcanized with either peroxide- or sulfur-based chemistries [1]. While the copolymer EPM is restricted strictly to peroxide curing, EPDM's compatibility with sulfur vulcanization allows compounders to achieve higher tear and tensile strength, as well as faster curing cycles for mechanical goods [2].

Evidence DimensionVulcanization compatibility and mechanical strength
Target Compound DataEPDM (Sulfur and peroxide curable; higher tear strength via polysulfidic bonds)
Comparator Or BaselineEPM (Peroxide curable only; lower tear strength via C-C bonds)
Quantified DifferenceEPDM enables sulfur curing, yielding superior tear strength and broader filler compatibility than EPM.
ConditionsStandard industrial rubber compounding and curing.

Grants procurement and engineering teams the flexibility to optimize either thermal resistance (peroxide) or mechanical strength (sulfur) from a single base polymer class.

High-Temperature Continuous Operation vs. NBR

EPDM demonstrates a higher thermal endurance ceiling compared to standard polar rubbers like NBR. While NBR seals typically degrade and suffer high compression set at continuous temperatures around 120°C, peroxide-cured EPDM maintains its mechanical integrity and low compression set at continuous operating temperatures up to 150°C [1].

Evidence DimensionMaximum continuous operating temperature
Target Compound DataEPDM (Up to 150°C)
Comparator Or BaselineNBR (Limited to ~120°C)
Quantified DifferenceEPDM provides a 30°C higher continuous thermal operating window than standard NBR.
ConditionsLong-term heat aging and compression set evaluation.

Critical for specifying seals and hoses in automotive under-hood environments and high-temperature industrial fluid systems.

Ozone and Environmental Degradation Resistance vs. SBR/NR

The saturated polymethylene backbone of EPDM provides exceptional resistance to ozone-induced chain scission, a primary failure mode in highly unsaturated rubbers like SBR and Natural Rubber (NR) [1]. In outdoor weathering applications, SBR and NR rapidly embrittle and crack under UV and ozone exposure, whereas EPDM maintains its elasticity and structural integrity over decades of exposure [2].

Evidence DimensionResistance to ozone cracking and UV degradation
Target Compound DataEPDM (Outstanding resistance, no cracking under prolonged exposure)
Comparator Or BaselineSBR / NR (Rapid surface cracking and embrittlement)
Quantified DifferenceEPDM outlasts SBR and NR by orders of magnitude in ozone-rich and UV-exposed environments.
ConditionsAccelerated outdoor weathering and ozone chamber testing.

Eliminates premature seal failure in roofing membranes, HVAC systems, and exterior automotive weatherstripping.

Dielectric Breakdown Strength for Cable Insulation

As a non-polar hydrocarbon elastomer, EPDM exhibits electrical insulating properties that outclass polar rubbers. EPDM achieves a high dielectric breakdown strength of approximately 20 to 39 kV/mm (2e7 - 3.9e7 V/m) and maintains a low dissipation factor, making it vastly more suitable for high-voltage applications than NBR or CR [1].

Evidence DimensionDielectric breakdown strength
Target Compound DataEPDM (20 - 39 kV/mm)
Comparator Or BaselinePolar elastomers (e.g., NBR, CR)
Quantified DifferenceEPDM provides substantially higher dielectric strength and lower electrical tracking than polar commodity rubbers.
ConditionsMedium to high-voltage electrical cable insulation testing.

Establishes EPDM as the procurement standard for medium-voltage wire jacketing and high-voltage cable connectors.

Automotive Cooling and Weatherstripping Systems

Leveraging its 150°C thermal stability and outstanding ozone resistance, EPDM is heavily procured for radiator hoses, coolant seals, and exterior window weatherstripping [1]. It drastically outperforms SBR and NBR in these environments by preventing heat-induced embrittlement and UV-induced cracking over the vehicle's lifespan [2].

Medium and High-Voltage Cable Insulation

Due to its high dielectric strength (up to 39 kV/mm) and low dissipation factor, specialized low-diene EPDM grades are specified for wire and cable jacketing . Its non-polar nature ensures stable electrical insulation even in moisture-rich environments, where polar rubbers would fail [3].

Industrial Steam and Hot Water Seals

Peroxide-cured EPDM is the standard choice for O-rings, gaskets, and diaphragms in hot water and steam lines [4]. Its ability to resist hydrolysis and maintain a low compression set at elevated temperatures makes it a more reliable procurement choice than NBR, which degrades rapidly under high-temperature aqueous conditions [5].

General Manufacturing Information

Bicyclo[2.2.1]hept-2-ene, 5-ethylidene-, polymer with ethene and 1-propene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-19-2023

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